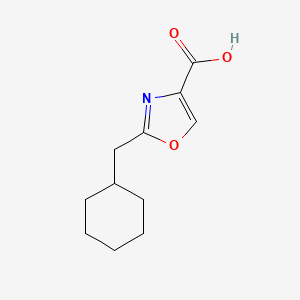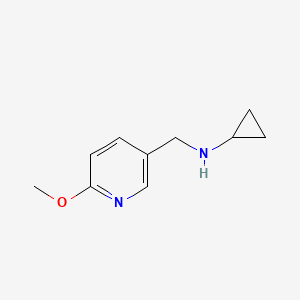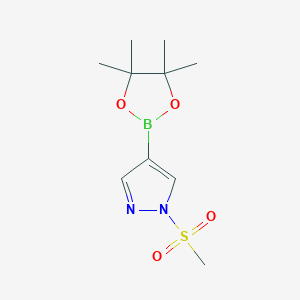
2-Chloro-4-(cyclobutyloxy)pyrimidine
Descripción general
Descripción
2-Chloro-4-(cyclobutyloxy)pyrimidine is an organic compound belonging to the class of pyrimidine derivatives. It has a molecular weight of 168.63 . It is also known by several other names, such as cyclobutyl 2-chloro-4-pyrimidinyl ether, 2-Chloro-4-(cyclobutoxy)pyrimidine, and more.
Synthesis Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . For instance, an efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines has been developed .
Molecular Structure Analysis
The IUPAC name of this compound is 2-chloro-4-cyclobutylpyrimidine . The InChI code is 1S/C8H9ClN2/c9-8-10-5-4-7 (11-8)6-2-1-3-6/h4-6H,1-3H2 .
Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Pyrimidine Derivatives Synthesis : Pyrimidine derivatives, including those related to 2-Chloro-4-(cyclobutyloxy)pyrimidine, have been explored for their potential in synthesizing various chemical compounds. For instance, Seela, Peng, Eickmeier, and Reuter (2006) studied the synthesis and structure of 2-amino-7-chloro-2'-deoxytubercidin, a compound with a similar pyrimidine base, which forms a three-dimensional network stabilized by hydrogen bonds (Seela, Peng, Eickmeier, & Reuter, 2006).
Antiviral and Antiproliferative Properties
- Anti-Influenza Activity : Hisaki et al. (1999) researched pyrimidine derivatives and their anti-influenza virus activity. They found that certain cyclobutyl group substitutions, similar to those in this compound, resulted in improved antiviral potency (Hisaki et al., 1999).
- Antiviral and Antiproliferative Effects : Pudlo et al. (1990) investigated the antiproliferative and antiviral activity of pyrimidine derivatives, noting that certain substitutions similar to this compound showed activity against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Nonlinear Optical Properties
- Optical Applications : Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, focusing on their nonlinear optical (NLO) properties. They found that these derivatives, which share a pyrimidine structure similar to this compound, are promising for applications in medicine and nonlinear optics (Hussain et al., 2020).
Interaction with DNA
- DNA Interaction Studies : Zhang et al. (2013) studied a compound with a structure akin to this compound, exploring its interaction with DNA. This research is significant for understanding the biological interactions and potential therapeutic applications of such compounds (Zhang et al., 2013).
Mecanismo De Acción
Target of Action
It is known that pyrimidines, the class of compounds to which it belongs, often interact with dna and have significant roles in various cellular processes .
Mode of Action
Pyrimidines are known to interact with dna and can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activity .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-cyclobutyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-5-4-7(11-8)12-6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKNSLRUIGDVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)

![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)

![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
